2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide
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Overview
Description
The compound “2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It includes a pyrrolidine ring, a pyrimidine ring, a benzenesulfonamide group, and two fluorine atoms attached to the benzene ring .
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a five-membered nitrogen heterocycle. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring is a six-membered ring containing two nitrogen atoms. The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The pyrrolidine and pyrimidine rings, as well as the sulfonamide group, can participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms, for example, could affect its polarity and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
2,4-Difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide, a compound featuring a complex structure, has been explored in various synthetic and chemical property studies. Its applications in scientific research are highlighted by its role in the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives, where it acts as a key intermediate or reactant. For instance, studies have shown its utility in the catalyzed synthesis of new N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides through reactions involving benzenesulfonyl chlorides, showcasing the efficiency of specific catalytic systems in these syntheses (Khashi et al., 2014). Similarly, its role in generating novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing dimethylsulfonamide moieties has been documented, highlighting the compound's versatility in heterocyclic chemistry and potential antimicrobial applications (Hassan et al., 2009).
Structural and Computational Studies
The compound has also been the focus of structural investigation and computational studies, which are crucial for understanding its properties and optimizing its applications. Research involving the synthesis of related compounds, followed by characterization through FTIR, NMR, and UV-Visible spectroscopy, has provided insights into the compound's structural features and the impact of its functional groups on its behavior and reactivity. These studies not only contribute to the compound's characterization but also to the broader understanding of sulfonamide derivatives in chemical and biological systems (Elangovan et al., 2021).
Antimicrobial and Anticancer Research
In addition to its use in synthesis and structural studies, derivatives of this compound have shown promise in antimicrobial and anticancer research. Compounds synthesized from this molecule have been tested for their efficacy against various bacterial and fungal strains, with some showing promising results. This indicates the potential for developing new therapeutic agents based on the compound's structure (Hassan et al., 2009). Furthermore, its derivatives have been evaluated for their anti-breast cancer activities, with some compounds demonstrating significant inhibitory effects on tumor cell lines, suggesting a potential role in cancer treatment strategies (Ghorab et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,4-difluoro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O2S/c15-10-3-4-13(12(16)7-10)23(21,22)19-11-8-17-14(18-9-11)20-5-1-2-6-20/h3-4,7-9,19H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCOJUJEVCYPOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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